pKa and Basicity: 4-Aminopyridazine vs. 3-Aminopyridazine and 4-Aminopyridine
The pKa of 4-aminopyridazine is 6.8, which is substantially lower than that of 4-aminopyridine (pKa 9.17) and the estimated pKa for 3-aminopyridazine (>9) [1]. This difference in basicity results in a higher fraction of the neutral, unprotonated species at physiological pH for 4-aminopyridazine, which can enhance passive membrane permeability and reduce off-target interactions with hERG potassium channels compared to more basic amine-containing scaffolds [1].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 6.8 |
| Comparator Or Baseline | 4-Aminopyridine: pKa = 9.17; 3-Aminopyridazine: pKa >9 (estimated) |
| Quantified Difference | ΔpKa ≈ 2.4 units relative to 4-aminopyridine |
| Conditions | Measured at 20°C in aqueous solution |
Why This Matters
Procurement of 4-aminopyridazine provides a scaffold with distinct ionization and permeability properties compared to more basic 3-aminopyridazine or 4-aminopyridine analogs, enabling differentiated pharmacokinetic profiles in drug discovery programs.
- [1] Wermuth CG, et al. The pyridazine heterocycle in molecular recognition and drug discovery. Med Chem Res. 2023;32:1-69. doi:10.1007/s00044-023-03035-9 View Source
